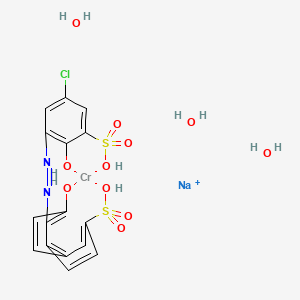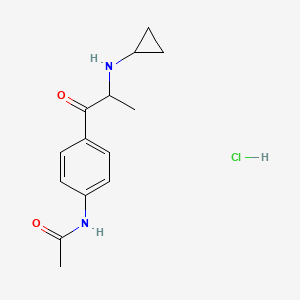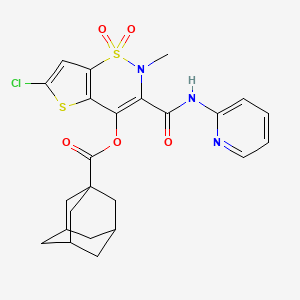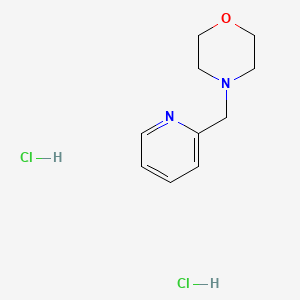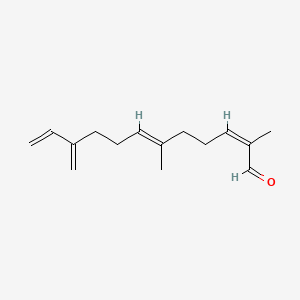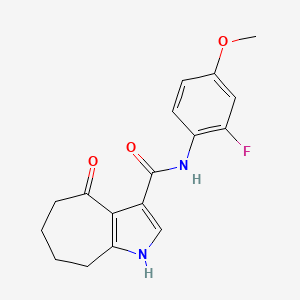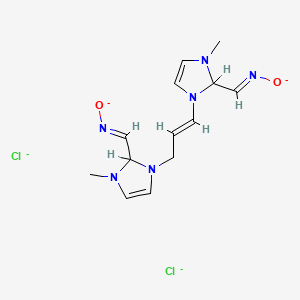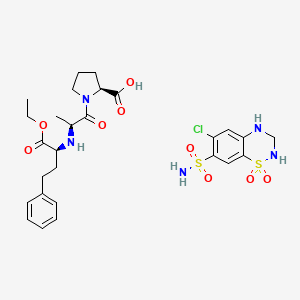
Enalapril maleate and hydrochlorothiazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enalapril maleate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Enalapril maleate is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid and salt from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide: Hydrochlorothiazide is synthesized by the reaction of 3-chloroaniline with sulfuryl chloride to form 3-chloro-6-sulfonyl chloride, which is then cyclized to form the thiazide ring structure.
Industrial Production Methods
Industrial production of enalapril maleate and hydrochlorothiazide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Enalapril maleate can undergo oxidation to form enalaprilat, its active metabolite.
Reduction: Hydrochlorothiazide can be reduced to form its corresponding dihydro derivative.
Substitution: Both compounds can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Enalaprilat: Formed from the oxidation of enalapril maleate.
Dihydrohydrochlorothiazide: Formed from the reduction of hydrochlorothiazide.
Scientific Research Applications
Enalapril maleate and hydrochlorothiazide have extensive applications in scientific research:
Chemistry: Used as reference standards in analytical chemistry for the development of new analytical methods.
Biology: Studied for their effects on cellular processes and signaling pathways.
Medicine: Widely researched for their therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the formulation of combination drugs for the treatment of cardiovascular diseases.
Mechanism of Action
Enalapril Maleate
Enalapril maleate is a prodrug that is converted to enalaprilat, an active metabolite that inhibits angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect helps to lower blood pressure by reducing blood volume .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: Another angiotensin-converting enzyme inhibitor used for hypertension.
Furosemide: A loop diuretic used for edema and hypertension.
Carvedilol: A beta-blocker used for heart failure and hypertension.
Uniqueness
Enalapril maleate and hydrochlorothiazide combination is unique due to its dual mechanism of action, targeting both the renin-angiotensin-aldosterone system and the renal excretion pathways. This combination provides a more comprehensive approach to managing hypertension compared to single-agent therapies .
Properties
CAS No. |
500170-31-0 |
|---|---|
Molecular Formula |
C27H36ClN5O9S2 |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C7H8ClN3O4S2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13)/t14-,16-,17-;/m0./s1 |
InChI Key |
VIOADABYSUDBEY-BDURURIASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
